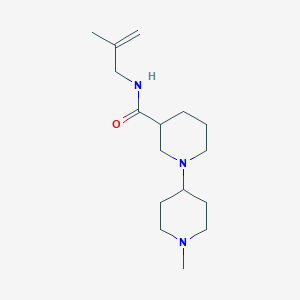![molecular formula C25H34N2O4 B6132569 N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6132569.png)
N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide, also known as DMP785, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMP785 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a member of the G-protein-coupled receptor family.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of these disorders. Additionally, N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide acts as a PAM of the mGluR5 receptor, which is involved in regulating glutamate neurotransmission in the brain. By binding to a specific site on the receptor, N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide enhances the receptor's response to glutamate, leading to increased signaling through downstream pathways. This increased signaling has been shown to have beneficial effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and acetylcholine in the brain, which may contribute to its therapeutic effects. Additionally, N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide has been shown to increase neurotrophic factor expression, which may promote neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide in lab experiments is its high potency and selectivity for the mGluR5 receptor. This allows for precise manipulation of the receptor's activity without affecting other receptors or neurotransmitter systems. However, one limitation of using N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide is its relatively short half-life, which may require frequent dosing in animal experiments.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide. One area of interest is its potential use in the treatment of addiction, as mGluR5 has been implicated in the development and maintenance of addiction. Additionally, further research is needed to better understand the long-term effects of N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide on neuronal function and behavior. Finally, the development of more potent and selective mGluR5 PAMs may lead to improved therapeutic outcomes for neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide involves a multi-step process that starts with the reaction between 2,4-dimethoxybenzaldehyde and 1-(1-methyl-2-phenoxyethyl)piperidine to form the intermediate compound, 2,4-dimethoxy-N-(1-(1-methyl-2-phenoxyethyl)piperidin-4-yl)benzamide. This intermediate compound is then reacted with 3-bromo-N-(2,4-dimethoxyphenyl)propanamide to yield the final product, N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-19(18-31-21-7-5-4-6-8-21)27-15-13-20(14-16-27)9-12-25(28)26-23-11-10-22(29-2)17-24(23)30-3/h4-8,10-11,17,19-20H,9,12-16,18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREAPNGJRCHGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)N2CCC(CC2)CCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6132488.png)
![N-(2,3-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6132500.png)
![4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B6132511.png)
![2-[(3-fluorophenoxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132519.png)
![[2-({2-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6132528.png)
![4-ethyl-4-[(1-oxaspiro[4.4]non-3-ylamino)methyl]hexanenitrile](/img/structure/B6132529.png)
![2-[(2E)-3-(1H-imidazol-4-yl)-2-propenoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6132533.png)

![4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-2-piperazinone](/img/structure/B6132550.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B6132554.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6132555.png)

![1-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B6132577.png)
